N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Indole derivatives are a class of compounds that have been found to possess a wide range of biological activities . They are characterized by a benzopyrrole structure, which consists of a benzene ring fused to a pyrrole ring . The compound you mentioned is a complex indole derivative with additional cyclopentanecarbonyl and cyclopropanecarboxamide groups.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution . The specific reactions that your compound could undergo would depend on the reaction conditions and the presence of other reactants.Future Directions
Indole derivatives have been found to possess a wide range of biological activities, and there is ongoing research into their potential therapeutic applications . Future research could involve the synthesis of new indole derivatives, the investigation of their biological activities, and the development of new drugs based on these compounds .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above . The specific changes resulting from these interactions would depend on the exact nature of the target and the context in which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected . The downstream effects would likely vary based on the specific pathway and the context of the biological system.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-17(13-5-6-13)19-15-8-7-12-9-10-20(16(12)11-15)18(22)14-3-1-2-4-14/h7-8,11,13-14H,1-6,9-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVYXAUTSQCBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.